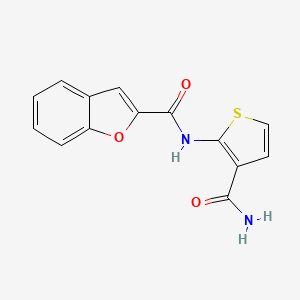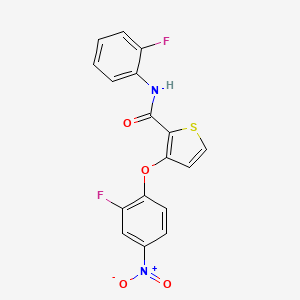
3-(2-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene and fluorophenyl compounds involves multi-step chemical processes, including electropolymerization, nucleophilic fluorodisplacement, and direct polycondensation techniques. For example, the synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its derivatives demonstrates the complexity and precision required in crafting these compounds, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired chemical structures (Topal et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of thiophene rings, fluorophenyl groups, and various substituents that influence their electronic and physical properties. Density Functional Theory (DFT) calculations and X-ray crystallography are commonly employed to investigate the molecular geometry, electronic distribution, and intermolecular interactions within these compounds, providing insights into their chemical behavior and potential applications (Gohier et al., 2013).
Chemical Reactions and Properties
Thiophene carboxamides undergo various chemical reactions, including electropolymerization, nucleophilic substitution, and condensation reactions, which can be tailored to synthesize polymers and other complex molecules with specific properties. The chemical reactivity and stability of these compounds are influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups, which can be optimized for specific applications (Topal et al., 2021).
Physical Properties Analysis
The physical properties of thiophene carboxamides, such as solubility, melting point, and thermal stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure, with factors such as the length and type of substituents playing a significant role. For example, polymers derived from thiophene carboxamides exhibit varying degrees of solubility in organic solvents and thermal stability, which are essential for their use in electronic devices and materials science applications (Yang et al., 2006).
Chemical Properties Analysis
The chemical properties of thiophene carboxamides, such as reactivity, electrophilicity, and photochemical stability, are influenced by their molecular structure and the electronic effects of their substituents. Understanding these properties is essential for the design and synthesis of new compounds with desired functionalities for use in chemical synthesis, materials science, and pharmaceutical research (Topal et al., 2021).
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
- Researchers have synthesized various compounds with structures similar to 3-(2-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide, demonstrating their ability to create diverse molecular structures. These compounds have been characterized using physical constants and spectral data, indicating their potential for various scientific applications (Thirunarayanan & Sekar, 2013).
Antibacterial and Herbicidal Activity
- Some compounds structurally related to 3-(2-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide have shown significant antibacterial and herbicidal activities. These studies highlight the potential of such compounds in the development of new antibacterial and herbicidal agents (Kos et al., 2013).
Material Science Applications
- Compounds with a thiophene structure have been explored for their diverse applications in material science, ranging from antibacterial, antifungal, and antivirus activities to uses in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
Synthesis of Novel Polymers
- Fluorinated modification and molecular structural design have been employed to synthesize novel polyimides with improved thermostability and lower dielectric constants, indicating potential applications in electromagnetic wave permeable coatings (Mao Yiwu, 2013).
Photoalignment in Liquid Crystals
- Prop-2-enoates derived from thiophenes have been utilized to promote photoalignment of nematic liquid crystals, highlighting their potential applications in liquid crystal display technologies (Hegde et al., 2013).
Propiedades
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-11-3-1-2-4-13(11)20-17(22)16-15(7-8-26-16)25-14-6-5-10(21(23)24)9-12(14)19/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMTUPNCDWJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

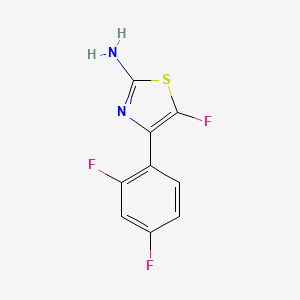
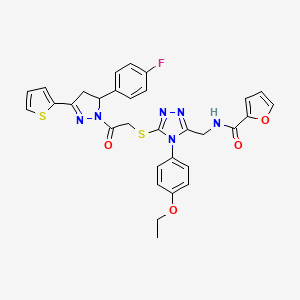

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)
![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)
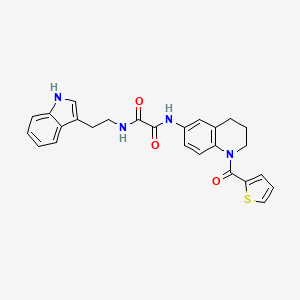
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
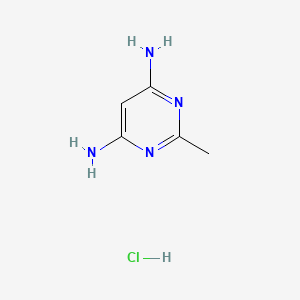

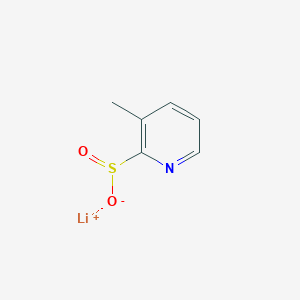

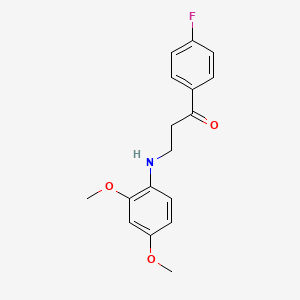
![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)
